molecular formula C10H15ClN2O2 B100454 Benzyl N-(2-aminoethyl)carbamate hydrochloride CAS No. 18807-71-1

Benzyl N-(2-aminoethyl)carbamate hydrochloride

Cat. No. B100454
CAS RN: 18807-71-1
M. Wt: 230.69 g/mol
InChI Key: QMLKQXIAPAAIEJ-UHFFFAOYSA-N
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Description

Benzyl N-(2-aminoethyl)carbamate hydrochloride, also known as N-Cbz-ethylenediamine hydrochloride, is a compound with the molecular formula C10H15ClN2O2 . It has a molecular weight of 230.69 g/mol . The IUPAC name for this compound is benzyl N-(2-aminoethyl)carbamate;hydrochloride .


Molecular Structure Analysis

The compound has a linear formula of C6H5CH2OCONHCH2CH2NH2 · HCl . The InChI string is InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H . The canonical SMILES string is C1=CC=C(C=C1)COC(=O)NCCN.Cl .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 169-172 °C (lit.) . It has a functional group of Cbz amine .

Scientific Research Applications

Synthesis of New Opioid Ligands

Benzyl N-(2-aminoethyl)carbamate hydrochloride has been used as a reagent in the synthesis of new opioid ligands . These ligands have mixed agonist and antagonist properties and can be used in the development of analgesics. This application is particularly important in the field of medicinal chemistry, where new pain management solutions are continually being sought.

Preparation of Amides

This compound has been used in a one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ. This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.

Cross-linking Reagent

Benzyl N-(2-aminoethyl)carbamate hydrochloride can act as a cross-linking reagent . Cross-linking reagents are used in various fields of research, including materials science and biochemistry, to create covalent bonds between different polymer chains.

Preparation of Biologically Active Compounds

Amide structures, which can be prepared using Benzyl N-(2-aminoethyl)carbamate hydrochloride, are frequently found in many natural products and biologically active compounds . These include numerous drugs such as anticancer agents, antibiotics, anesthetics, and enzyme inhibitors.

Peptide and Protein Research

Amide functional groups provide the main amino acid linkage in peptides and proteins . Therefore, Benzyl N-(2-aminoethyl)carbamate hydrochloride, which can be used to prepare amide structures, is important in peptide and protein research.

Organic Synthetic Processes

N-Alloc-, N-Boc-, and N-Cbz-protected amines, which can be synthesized from various amines using Benzyl N-(2-aminoethyl)carbamate hydrochloride, are commonly used in organic synthetic processes . These protected amines help reduce the production of undesired side products.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

benzyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLKQXIAPAAIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507811
Record name Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(2-aminoethyl)carbamate hydrochloride

CAS RN

18807-71-1
Record name Benzyl (2-aminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl N-(2-aminoethyl)carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under an atmosphere of dry argon, 24.3 g (0.128 mol) of N-CBZ-aminoacetonitrile (1e) was dissolved in anhydrous tetrahydrofuran (32 ml). The solution was stirred and 64 ml of borane-methylsulfide complex (2M in tetrahydrofuran) was added via syringe. The mixture was heated to reflux and stirred overnight. The mixture was cooled with an ice bath as 5 ml of water was added slowly, with vigorous stirring. The stirring was continued for ca. 5 minutes, then 75 ml of 6M HCl was slowly added. The mixture was stirred for 1 hour, then the excess tetrahydrofuran and dimethyl sulfide was removed in vacuo . The aqueous residue was extracted with ether (2×50 ml). The ether extracts were then discarded. The pH of the aqueous residue was raised to 11 by adding concentrated NH4OH. The resulting aqueous solution was extracted with ethyl acetate (3×100 ml) and the ethyl acetate extracts were combined and washed with brine (50 ml). After drying over anhydrous magnesium sulfate, the solution was filtered and concentrated in vacuo. The resulting oil was dissolved in 30 ml of anhydrous methanol, treated with cold methanolic HCl and concentrated in vacuo to produce a solid. The solid was triturated with ether and collected by filtration to give 15.1 g (51% yield) of N-CBZ-ethylenediamine hydrochloride (1f) as a white powder. 1H NMR(D2O) δ 3.15(m, 2H), 3.46(m, 2H), 5.14(s, 2H), 7.46(bs, 5H); 13C NMR (D2O) δ 41.1, 42.6, 70.4, 131.0, 131.3, 131.7, 132.0, 139.4, 161.7.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

N,N-Bis-Carbobenzyloxyethylenediamine 11 (23.91 g, 72.8 mmol) in glacial acetic acid (100 mL) was treated with 12M HCl (12.1 mL, 2 equiv). The stirred mixture was heated at reflux for 1 h and then left to stand at rt overnight. A small amount of solid was removed by filtration and the filtrate was diluted with ether (700 mL) and left to stand at rt for 2 h. The resulting white solid product was collected by filtration, washed repeatedly with ether, and dried in a vacuum dessicator overnight (9.2440 g, 55%). 1H-NMR (DMSO-d6) δ 2.87 (t, 2H), 3.30 (q, 2H), 5.04 (s, 2H), 7.33 (m, 5H), 7.49 (brt, 1H), 8.22 (br, 3H).
Name
N,N-Bis-Carbobenzyloxyethylenediamine
Quantity
23.91 g
Type
reactant
Reaction Step One
Name
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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